1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

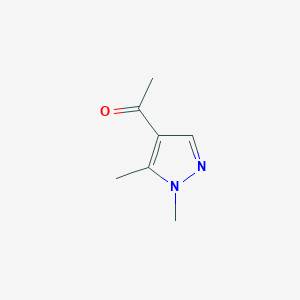

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,5-dimethylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-8-9(5)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXZNYALZCZZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427120 | |

| Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21686-05-5 | |

| Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Despite a comprehensive search for the chemical and biological properties of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS No: 21686-05-5), detailed experimental data remains largely unavailable in the public domain. This guide summarizes the confirmed foundational information and highlights the significant gaps in the current scientific literature regarding this specific compound.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 21686-05-5 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [3] |

| IUPAC Name | This compound | N/A |

Note: Specific quantitative data for melting point, boiling point, solubility, and pKa for this compound are not available in the reviewed literature. The available data often pertains to isomeric or derivatized compounds and cannot be reliably attributed to the target molecule.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the available scientific literature. General methods for the synthesis of pyrazole derivatives, such as the Vilsmeier-Haack reaction for formylation, are known but do not provide a direct pathway to this specific ethanone.[4][5][6][7][8] The synthesis of related pyrazole compounds often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[9][10]

A potential synthetic route could be conceptualized, though it requires experimental validation.

This proposed workflow illustrates a potential Friedel-Crafts acylation approach to the target compound. However, the specific reaction conditions, catalyst, and purification methods would need to be determined through experimental investigation.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. The characterization of related compounds is available, but cannot be directly extrapolated.[4][5][11]

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity, pharmacological effects, or involvement in any signaling pathways of this compound. While pyrazole derivatives, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties, no such studies have been reported for this specific molecule.[9][12][13][14]

Conclusion and Future Directions

This compound is a poorly characterized compound. While its basic molecular identity is known, there is a significant lack of empirical data regarding its chemical and physical properties, a validated synthetic protocol, and any biological activity. This presents an opportunity for original research to fill these knowledge gaps. Future work should focus on:

-

Development and optimization of a synthetic route to obtain a pure sample of the compound.

-

Thorough characterization using modern analytical techniques, including NMR (¹H, ¹³C, HMBC, HSQC), IR, and high-resolution mass spectrometry to establish a complete spectroscopic profile.

-

Determination of key physical properties such as melting point, boiling point, and solubility in various solvents.

-

Screening for biological activity in relevant assays to explore its potential as a lead compound in drug discovery.

This foundational research is essential before any meaningful investigation into its potential applications in drug development or other scientific fields can be undertaken.

References

- 1. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | 21686-05-5 [chemicalbook.com]

- 3. 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone | C7H10N2O | CID 82593923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

Technical Guide: 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS 21686-05-5)

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS 21686-05-5)

Executive Summary

This document addresses the request for an in-depth technical guide on the chemical compound this compound, CAS number 21686-05-5. A comprehensive search of scientific literature and chemical databases has been conducted to gather information regarding its synthesis, chemical and physical properties, experimental protocols, and potential biological activities.

Despite the confirmed existence and commercial availability of this compound, there is a notable scarcity of detailed scientific data in the public domain. Published literature does not provide specific experimental protocols for its synthesis, nor does it contain quantitative data on its spectral and physical properties or any evaluation of its biological activity.

This guide will, therefore, summarize the available information on the broader class of pyrazole ketones, discuss potential synthetic routes based on established chemical principles, and highlight the current knowledge gap regarding this specific molecule.

Introduction to Pyrazole Derivatives

Pyrazole-containing molecules are a significant class of heterocyclic compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The pyrazole ring can be functionalized at various positions, leading to a diverse array of derivatives with distinct pharmacological profiles. The title compound, this compound, is a member of this important class of molecules.

Physicochemical Properties

A thorough search for experimentally determined physicochemical properties of this compound (CAS 21686-05-5) did not yield specific quantitative data. The table below is presented as a template for data that would be included if available.

| Property | Value | Units | Citation |

| Molecular Formula | C₇H₁₀N₂O | - | - |

| Molecular Weight | 138.17 | g/mol | - |

| Melting Point | Not Available | °C | - |

| Boiling Point | Not Available | °C | - |

| Solubility | Not Available | - | - |

| pKa | Not Available | - | - |

Spectral Data

No specific spectral data (NMR, IR, Mass Spectrometry) for this compound were found in the reviewed literature. For a compound of this structure, the expected spectral characteristics would be:

-

¹H NMR: Signals corresponding to the two methyl groups on the pyrazole ring, the methyl group of the ethanone moiety, and the proton on the pyrazole ring.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyrazole ring, and the three methyl carbons.

-

IR Spectroscopy: A characteristic absorption band for the carbonyl (C=O) stretching vibration.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

The following tables are placeholders for the anticipated data.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 3.7 | s | 3H | N-CH₃ |

| ~ 2.4 | s | 3H | C-CH₃ |

| ~ 2.3 | s | 3H | COCH₃ |

| ~ 7.8 | s | 1H | Pyrazole C-H |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~ 195 | C=O |

| ~ 148 | Pyrazole C5 |

| ~ 138 | Pyrazole C3 |

| ~ 115 | Pyrazole C4 |

| ~ 35 | N-CH₃ |

| ~ 30 | COCH₃ |

| ~ 12 | C5-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~ 1670 | C=O stretch |

| ~ 2900-3000 | C-H stretch |

| ~ 1500-1600 | C=N, C=C stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

|---|

| 138.08 | [M]⁺ |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the literature, its structure suggests plausible synthetic routes based on established reactions for pyrazole functionalization.

Potential Synthetic Pathways

Two common methods for introducing an acetyl group onto a pyrazole ring are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction followed by further transformations.

a) Friedel-Crafts Acylation: This reaction involves the treatment of 1,5-dimethyl-1H-pyrazole with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The acylation is expected to occur at the C4 position, which is the most electron-rich and sterically accessible position on the 1,5-dimethyl-1H-pyrazole ring.

b) Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction of 1,5-dimethyl-1H-pyrazole would introduce a formyl group at the C4 position. The resulting aldehyde could then be converted to the corresponding ketone through various methods, such as a Grignard reaction with methylmagnesium bromide followed by oxidation.

Logical Workflow for a Potential Synthesis

The following diagram illustrates a potential synthetic workflow for this compound via Friedel-Crafts acylation.

Caption: Potential Friedel-Crafts Acylation Synthesis Workflow.

Biological Activity and Signaling Pathways

There is no published information on the biological activity or the mechanism of action of this compound. Research on other pyrazole derivatives has shown a wide range of activities, often involving the inhibition of enzymes such as cyclooxygenases (COX) or kinases. Should this compound be investigated in the future, a logical starting point would be to screen it in assays related to inflammation and cancer.

The following diagram represents a hypothetical experimental workflow for screening the biological activity of a novel compound like the one .

Caption: Hypothetical Biological Screening Workflow.

Conclusion and Future Directions

This compound is a chemical entity for which detailed scientific characterization is currently lacking in the public domain. While its structure is known and it is commercially available, the absence of published synthesis protocols, physicochemical data, spectral analyses, and biological activity studies represents a significant knowledge gap.

Future research on this compound should focus on:

-

Developing and publishing a robust and reproducible synthetic protocol.

-

Thoroughly characterizing the compound using modern analytical techniques (NMR, IR, MS, elemental analysis) and determining its key physical properties.

-

Screening the compound for a range of biological activities, given the known pharmacological potential of the pyrazole scaffold.

This foundational work is essential before its potential applications in research and drug development can be meaningfully explored.

An In-Depth Technical Guide to the Molecular Structure of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. The information is presented to cater to the needs of researchers, scientists, and professionals involved in drug development.

Molecular Structure and Chemical Properties

This compound, with the CAS number 21686-05-5, is a substituted pyrazole derivative.[1][2][3][4][5] The core of the molecule is a five-membered aromatic pyrazole ring containing two adjacent nitrogen atoms. This ring is substituted at position 1 and 5 with methyl groups and at position 4 with an acetyl group.

The key structural features and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 21686-05-5 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [5] |

| SMILES | CC1=C(C(=O)C)C=NN1C | [3] |

Synthesis

The synthesis of this compound, like other pyrazole derivatives, can be achieved through several established synthetic routes. The most common methods for constructing the pyrazole ring are the Knorr pyrazole synthesis and the Paal-Knorr synthesis. These typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

A potential synthetic workflow is outlined below:

A plausible synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of pyrazole derivatives often involve the following general steps. It is important to note that these are generalized procedures and would require optimization for the specific synthesis of this compound.

General Protocol for Knorr Pyrazole Synthesis

The Knorr synthesis involves the reaction of a β-ketoester with a hydrazine. For the synthesis of a 4-acyl pyrazole, a modified approach with a 1,3,5-tricarbonyl compound or a subsequent acylation step would be necessary.

Materials:

-

β-Diketone or a suitable precursor

-

Methylhydrazine

-

Solvent (e.g., ethanol, acetic acid)

-

Acid or base catalyst (optional)

Procedure:

-

Dissolve the β-dicarbonyl compound in a suitable solvent.

-

Add methylhydrazine to the solution, often dropwise and with cooling.

-

The reaction mixture is then typically heated under reflux for a specified period.

-

After completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, commonly by recrystallization or column chromatography.

General Protocol for Vilsmeier-Haack Formylation (as an example of electrophilic substitution)

While this protocol describes formylation, a similar principle applies to acylation (Friedel-Crafts) to introduce the acetyl group. The Vilsmeier-Haack reaction is used to introduce a formyl group onto an activated aromatic or heterocyclic ring.

Materials:

-

Substituted pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Solvent (e.g., dichloromethane)

Procedure:

-

The Vilsmeier reagent is prepared by adding POCl₃ to DMF at a low temperature (e.g., 0 °C).

-

The pyrazole substrate, dissolved in a suitable solvent, is then added to the Vilsmeier reagent.

-

The reaction mixture is stirred, often with heating, until the reaction is complete.

-

The reaction is quenched by pouring it onto ice and then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate).

-

The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

-

The crude product is purified by chromatography or recrystallization.

Spectroscopic Data and Characterization

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to two distinct methyl groups (on the pyrazole ring), an acetyl methyl group, and a proton on the pyrazole ring. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the two methyl carbons, the acetyl methyl carbon, and the carbonyl carbon. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of the ketone group, along with bands for C-H and C=N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (138.17 m/z). |

Biological Activity and Drug Development Potential

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[7][8] The presence of the ethanone moiety in this compound provides a handle for further chemical modifications, making it an attractive starting point for the synthesis of novel drug candidates.

Currently, there is a lack of specific published data on the biological activity and mechanism of action of this compound. However, related pyrazole-ethanone derivatives have been investigated for their potential as anti-inflammatory agents.[7]

Further research is warranted to explore the pharmacological profile of this compound. A potential research workflow to investigate its biological activity is proposed below.

Proposed workflow for investigating the biological activity of the title compound.

Conclusion

This compound is a structurally interesting heterocyclic compound with potential for further exploration in the field of drug discovery. This guide has provided an overview of its molecular structure, potential synthetic routes, and the necessary characterization methods. While specific biological data for this compound is currently limited, the well-documented pharmacological importance of the pyrazole scaffold suggests that it is a promising candidate for future investigation. The detailed methodologies and workflows presented here offer a framework for researchers and scientists to build upon in their efforts to develop novel therapeutic agents.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 21686-05-5 | MFCD03419815 | this compound [aaronchem.com]

- 3. This compound [biogen.es]

- 4. This compound | 21686-05-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | C13H14N2O | CID 607923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectral Data of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chemical compound 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, a molecule of interest in synthetic and medicinal chemistry. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside the general experimental protocols for these analytical techniques.

Chemical Structure and Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, the pyrazole ring is substituted with two methyl groups at positions 1 and 5, and an acetyl group at position 4.

Chemical Structure:

An In-depth Technical Guide to the Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, a valuable heterocyclic ketone intermediate in medicinal chemistry and drug development. The core of this synthesis involves a two-step process: the formation of the pyrazole ring followed by electrophilic substitution to introduce the acetyl group. The primary method detailed is the Friedel-Crafts acylation, with the Vilsmeier-Haack reaction presented as a potential alternative.

Synthesis of the Starting Material: 1,5-Dimethyl-1H-pyrazole

The synthesis of the target molecule begins with the preparation of the N-methylated pyrazole ring system. This is typically achieved through a condensation reaction to form the pyrazole core, followed by N-alkylation.

Synthesis of 3,5-Dimethyl-1H-pyrazole

The initial step involves the reaction of acetylacetone with hydrazine hydrate. This condensation reaction readily forms the 3,5-dimethyl-1H-pyrazole ring.

Experimental Protocol:

A mixture of acetylacetone and hydrazine hydrate is refluxed for 3 hours in ethanol. Following the reaction, the solvent is removed by evaporation to yield 3,5-dimethyl-1H-pyrazole in very good yields.

N-Methylation of 3,5-Dimethyl-1H-pyrazole

The subsequent step is the methylation of the pyrazole nitrogen. This can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Experimental Protocol:

To a solution of 3,5-dimethyl-1H-pyrazole in a suitable solvent (e.g., acetone), a base such as potassium carbonate is added. A methylating agent (e.g., dimethyl sulfate or methyl iodide) is then added, and the reaction mixture is refluxed until completion (typically monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product can be purified by distillation or chromatography to afford 1,5-dimethyl-1H-pyrazole.

Synthesis of this compound

With the starting material in hand, the acetyl group is introduced at the C-4 position of the pyrazole ring. The preferred method for this transformation is the Friedel-Crafts acylation.

Primary Synthetic Pathway: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and effective method for the acylation of aromatic and heteroaromatic compounds.[1][2] In this case, 1,5-dimethyl-1H-pyrazole is treated with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the acylium ion acting as the electrophile.[1][3] For pyrazoles, substitution generally occurs at the 4-position.

Experimental Protocol:

Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane in a round-bottomed flask equipped with a reflux condenser and an addition funnel, under a nitrogen atmosphere.[3] The mixture is cooled to 0°C in an ice/water bath.[3] A solution of acetyl chloride (1.1 equivalents) in dichloromethane is added dropwise to the suspension over 10 minutes.[3] Following this addition, a solution of 1,5-dimethyl-1H-pyrazole (1.0 equivalent) in dichloromethane is added dropwise at a rate that maintains a gentle reflux.[3] After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for an additional 15 minutes.[3]

The reaction is then quenched by carefully and slowly pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.[3] The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[3] The combined organic layers are washed with saturated sodium bicarbonate solution and dried over anhydrous magnesium sulfate.[3] The solvent is removed by rotary evaporation to yield the crude product, which can be further purified by distillation or column chromatography.[3]

Quantitative Data for Friedel-Crafts Acylation of Aromatic Compounds (Illustrative)

| Reactant | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Toluene | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | 25 min | Not specified | [3] |

| Anisole | Propionyl Chloride | AlCl₃ | CH₂Cl₂ | Not specified | Not specified | Not specified | [4] |

Note: The yields for the specific acylation of 1,5-dimethyl-1H-pyrazole are not explicitly stated in the provided search results and would need to be determined experimentally.

Alternative Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another method that can be employed for the acylation of electron-rich aromatic and heteroaromatic compounds.[5] While it is more commonly used for formylation (using DMF and POCl₃), the use of N,N-dimethylacetamide (DMA) and POCl₃ can introduce an acetyl group.[5][6]

General Experimental Considerations:

The Vilsmeier-Haack reagent is typically prepared in situ by reacting POCl₃ with DMA. The substrate, 1,5-dimethyl-1H-pyrazole, would then be added to the reagent. The reaction temperature and time can vary significantly depending on the substrate's reactivity.[7] Work-up usually involves pouring the reaction mixture into an ice-water mixture and neutralizing with a base. While this method is a viable alternative, Friedel-Crafts acylation is generally more direct for introducing an acetyl group.

Visualizing the Synthesis and Experimental Workflow

To further clarify the synthetic process, the following diagrams illustrate the key pathways and experimental steps.

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the Friedel-Crafts acylation step.

References

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone IUPAC name and synonyms

An In-depth Technical Guide to 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical identity, properties, synthesis, and potential applications, adhering to a technical format for a scientific audience.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate database searches and unambiguous communication in scientific literature.

IUPAC Name: this compound[1]

Synonyms:

-

4-Acetyl-1,5-dimethyl-1H-pyrazole

-

1-(1,5-Dimethyl-4-pyrazolyl)ethanone

-

Ethanone, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-

CAS Number: 21686-05-5[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | Guidechem[2] |

| Molecular Weight | 138.17 g/mol | PubChem[3] |

| pKa (Predicted) | 12.32 ± 0.50 | Guidechem[2] |

| Canonical SMILES | CC1=C(C(=O)C)C=NN1C | |

| InChI Key | XVFAWYIDDRHPNV-UHFFFAOYSA-N | Guidechem[2] |

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. While specific protocols for this compound are not extensively detailed in the provided results, a general and widely applicable method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

A plausible synthetic route, adapted from general pyrazole synthesis methodologies, is the reaction of acetylacetone with methylhydrazine, followed by acylation. The initial reaction would form a mixture of dimethylpyrazole isomers, which would then be acylated at the 4-position.

General Experimental Protocol for Pyrazole Synthesis:

A common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis.[4] A variation of this can be used for substituted pyrazoles.

-

Formation of the Pyrazole Ring: A 1,3-dicarbonyl compound, such as acetylacetone, is reacted with a hydrazine, in this case, methylhydrazine. This condensation reaction is typically carried out in a suitable solvent like ethanol or acetic acid and may be heated to drive the reaction to completion. This step yields 1,3-dimethylpyrazole and 1,5-dimethylpyrazole isomers.

-

Acylation of the Pyrazole Ring: The resulting dimethylpyrazole is then acylated. A common method is Friedel-Crafts acylation, where an acylating agent like acetyl chloride or acetic anhydride is used in the presence of a Lewis acid catalyst (e.g., AlCl₃). The acetyl group is directed to the 4-position of the pyrazole ring.

-

Work-up and Purification: The reaction mixture is typically quenched with water or a dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the final this compound.

Below is a DOT script representation of a generalized synthesis workflow.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[5] They are considered "biologically privileged" scaffolds in drug discovery.[5]

-

Anti-inflammatory Agents: Many pyrazole-containing compounds exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[6]

-

Anticancer Therapeutics: Various substituted pyrazoles have been investigated for their cytotoxic effects on different cancer cell lines.[6][7] They can act through various mechanisms, including the inhibition of kinases.

-

Agrochemicals: Pyrazole derivatives have also found applications as herbicides and insecticides.[6]

-

Coordination Chemistry: The pyrazole moiety can act as a ligand, and its derivatives are used to synthesize coordination complexes with interesting catalytic and material properties.[8]

While specific biological activities for this compound are not detailed in the provided search results, its structural similarity to other biologically active pyrazoles suggests it could be a valuable intermediate or a candidate for screening in various drug discovery programs. The presence of the acetyl group provides a handle for further chemical modification to explore structure-activity relationships.

The diagram below illustrates the relationship between the core pyrazole structure and its potential applications in drug development.

Caption: Potential applications derived from the pyrazole scaffold of the title compound.

References

- 1. This compound | 21686-05-5 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone | C7H10N2O | CID 82593923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]

- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

The Genesis of a Heterocyclic Stalwart: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of pyrazole compounds, a cornerstone of heterocyclic chemistry. From their initial synthesis in the late 19th century to their established role in modern drug discovery, this document delves into the foundational experiments, structural elucidation, and the pioneering scientists who paved the way for the vast applications of this versatile scaffold.

The Dawn of Pyrazole Chemistry: Knorr's Landmark Synthesis

The history of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr.[1][2] While attempting to synthesize quinoline derivatives, Knorr conducted a reaction between ethyl acetoacetate and phenylhydrazine, which unexpectedly yielded a crystalline product he named "antipyrine."[3] This serendipitous discovery marked the first synthesis of a pyrazolone derivative, a subclass of pyrazoles, and laid the groundwork for the entire field of pyrazole chemistry.[2] Antipyrine, later named phenazone, was found to possess potent analgesic and antipyretic properties, becoming one of the first synthetic pharmaceuticals and achieving widespread use before the advent of aspirin.[3][4]

The Knorr Pyrazole Synthesis: A Foundational Reaction

The reaction, now famously known as the Knorr pyrazole synthesis, involves the condensation of a β-ketoester with a hydrazine derivative.[2] This versatile reaction remains a fundamental method for the synthesis of a wide variety of substituted pyrazoles.

Reaction Pathway of the Knorr Pyrazole Synthesis (1883)

Caption: Reaction pathway of the Knorr Pyrazole Synthesis.

Quantitative Data from Knorr's Original Synthesis

The following table summarizes the quantitative data from Ludwig Knorr's pioneering 1883 synthesis of 1-phenyl-3-methyl-5-pyrazolone.

| Parameter | Value |

| Reactants | |

| Phenylhydrazine | 100 g |

| Ethyl Acetoacetate | 125 g |

| Product | |

| Chemical Name | 1-Phenyl-3-methyl-5-pyrazolone |

| Melting Point | 126-128 °C[5] |

| Yield | Not explicitly stated in the original paper. |

Experimental Protocol: A Modern Adaptation of the Knorr Synthesis

The following is a representative modern experimental protocol for the synthesis of a pyrazolone derivative, adapted from established procedures for similar compounds.

Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

-

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Büchner funnel and flask

-

Melting point apparatus

-

-

Procedure:

-

In a round-bottom flask, combine phenylhydrazine and ethyl acetoacetate in a 1:1 molar ratio.

-

Heat the mixture under reflux. The reaction is often exothermic initially.

-

After the initial reaction subsides, continue heating under reflux for 1-2 hours to ensure complete cyclization.

-

Cool the reaction mixture to room temperature, and then further in an ice bath to induce crystallization.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a minimal amount of hot ethanol to yield purified crystals of 1-phenyl-3-methyl-5-pyrazolone.

-

Dry the purified crystals and determine the melting point and yield.

-

Experimental Workflow for the Knorr Pyrazole Synthesis

Caption: Experimental workflow for the Knorr Pyrazole Synthesis.

The Parent Pyrazole: Pechmann's Contribution

While Knorr's work established the pyrazolone family, the synthesis of the parent, unsubstituted pyrazole ring was achieved later. In 1898, the German chemist Hans von Pechmann successfully synthesized pyrazole by reacting diazomethane with acetylene.[1] This reaction is a classic example of a 1,3-dipolar cycloaddition.

The Pechmann Pyrazole Synthesis

The Pechmann synthesis involves the [3+2] cycloaddition of a diazo compound (diazomethane) and an alkyne (acetylene) to form the pyrazole ring.

Reaction Pathway of the Pechmann Pyrazole Synthesis (1898)

Caption: Reaction pathway of the Pechmann Pyrazole Synthesis.

Experimental Protocol: A Modern and Safer Approach to Pyrazole Synthesis

Due to the highly toxic and explosive nature of diazomethane and the flammability of acetylene, the original Pechmann synthesis is rarely performed today without specialized equipment and extensive safety precautions. A more common and safer laboratory-scale synthesis of the parent pyrazole involves the reaction of hydrazine with a suitable 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalents.

Synthesis of Pyrazole from Hydrazine and Malondialdehyde Tetraethyl Acetal

-

Materials:

-

Hydrazine hydrate or hydrazine sulfate

-

Malondialdehyde tetraethyl acetal

-

Dilute hydrochloric acid

-

Sodium hydroxide solution

-

Round-bottom flask

-

Heating mantle

-

Apparatus for distillation

-

-

Procedure:

-

Hydrolyze malondialdehyde tetraethyl acetal with dilute hydrochloric acid to generate malondialdehyde in situ.

-

Neutralize the acidic solution carefully with a sodium hydroxide solution.

-

Add hydrazine hydrate or a solution of hydrazine sulfate to the reaction mixture.

-

Gently heat the mixture to promote the condensation and cyclization reaction.

-

After the reaction is complete, the pyrazole can be isolated by distillation or extraction.

-

Unraveling the Structure: A Historical Perspective

The elucidation of the pyrazole structure in the late 19th and early 20th centuries was a significant achievement, relying on a combination of chemical degradation and, later, the advent of spectroscopic techniques.

Early Chemical Evidence

In the absence of modern analytical methods, early chemists like Knorr deduced the structure of his pyrazolone derivative through a series of chemical transformations and by analogy to known reactions. The formation from a hydrazine and a 1,3-dicarbonyl compound strongly suggested the presence of two adjacent nitrogen atoms within a five-membered ring.

The Advent of Spectroscopy

The definitive confirmation of the pyrazole structure came with the development of spectroscopic methods in the 20th century.

-

Infrared (IR) Spectroscopy: IR spectroscopy was instrumental in identifying key functional groups. The presence of N-H stretching vibrations in unsubstituted pyrazoles and the characteristic carbonyl absorption in pyrazolones provided crucial structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The arrival of NMR spectroscopy, particularly ¹H and ¹³C NMR, revolutionized structural elucidation. NMR allows for the direct observation of the hydrogen and carbon atoms in the molecule, providing detailed information about their chemical environment and connectivity. This technique was crucial in confirming the cyclic structure, the positions of substituents, and in studying the tautomerism exhibited by many pyrazole derivatives.

-

Mass Spectrometry (MS): Mass spectrometry provided valuable information about the molecular weight of pyrazole compounds and their fragmentation patterns, which offered further clues to their structure.

Logical Flow of Pyrazole Structure Elucidation

Caption: Logical flow of pyrazole structure elucidation.

Conclusion: A Legacy of Discovery and Innovation

The discovery of pyrazole compounds by Ludwig Knorr and the subsequent synthesis of the parent heterocycle by Hans von Pechmann marked a pivotal moment in the history of organic and medicinal chemistry. The foundational synthetic methods they developed, coupled with the rigorous structural elucidation that followed, have provided a robust platform for the design and synthesis of a vast array of pyrazole derivatives. Today, the pyrazole scaffold is a privileged structure in drug discovery, found in numerous pharmaceuticals, agrochemicals, and advanced materials, a testament to the enduring legacy of these early pioneers. This guide serves as a resource for researchers to understand the historical context and fundamental principles that continue to drive innovation in this vital area of chemical science.

References

Physical and chemical characteristics of dimethyl-pyrazolyl ethanone derivatives

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Dimethyl-Pyrazolyl Ethanone Derivatives

Introduction

Pyrazolyl ethanone derivatives, specifically those containing a dimethyl-pyrazole moiety, represent a significant class of heterocyclic compounds in medicinal chemistry and drug development. These scaffolds are recognized for their versatile biological activities, including anti-inflammatory, analgesic, antimicrobial, and cytotoxic effects.[1][2][3][4] Their privileged structure provides a robust framework for chemical modification, allowing for the fine-tuning of physicochemical properties to enhance therapeutic potential. This guide provides a comprehensive overview of the physical and chemical characteristics of various dimethyl-pyrazolyl ethanone derivatives, focusing on quantitative data, experimental protocols, and analytical workflows to support researchers and scientists in this field.

General Synthesis and Experimental Workflow

The synthesis of dimethyl-pyrazolyl ethanone derivatives typically involves the reaction of a substituted pyrazole with an appropriate electrophile, or the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound.[2][4] A common route involves the N-alkylation of 3,5-dimethylpyrazole with a substituted 2-halo-1-arylethanone. The resulting products can be further modified, for instance, by converting the ketone to an oxime.

The general workflow for synthesizing and characterizing these compounds follows a standard procedure of synthesis, purification, and structural elucidation.

Caption: General experimental workflow from synthesis to characterization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols based on cited literature.

Synthesis of 1-(Aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone Derivatives

This procedure describes the N-alkylation of 3,5-dimethylpyrazole.

-

Preparation of Reagents : Dissolve 3,5-dimethylpyrazole in a suitable solvent such as acetone.[5] Add a base, typically anhydrous potassium carbonate (K₂CO₃), to the mixture.[5]

-

Reaction : To the stirred suspension, add the appropriate substituted 2-bromo-1-arylethanone derivative.

-

Reflux : Heat the reaction mixture to reflux and maintain for several hours (e.g., 14 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Work-up : After cooling to room temperature, filter the mixture to remove the inorganic base. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[5]

-

Purification : Purify the crude solid by column chromatography on silica gel, typically using a solvent system like ethyl acetate/n-hexane to yield the pure ethanone derivative.[1][5]

Synthesis of Oxime Derivatives

This protocol outlines the conversion of the ethanone moiety to an oxime.

-

Dissolution : Dissolve the synthesized 1-(Aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone derivative (1.0 equivalent) in absolute ethanol.[1]

-

Reaction : Add hydroxylamine hydrochloride and sodium hydroxide to the solution.[1]

-

Reflux : Stir the mixture under reflux for a specified time (e.g., 1 hour).[1]

-

Precipitation : After reflux, pour the reaction medium into ice water in a dropwise manner to precipitate the product.[1]

-

Isolation : Filter the formed precipitate, wash it with distilled water, and dry it to obtain the oxime derivative.[1]

Analytical and Purification Methods

-

Melting Point (m.p.) : Melting points are determined using a capillary melting point apparatus and are typically reported as uncorrected.[1]

-

Spectroscopic Analysis :

-

Mass Spectrometry (MS) : High-resolution mass spectra (HRMS) are often obtained using an ESI (Electrospray Ionization) source to confirm the elemental composition.[1]

-

Chromatography : Purity is assessed using TLC on silica gel G plates.[2] Purification is performed via column chromatography with silica gel (100-200 mesh).[1][5]

Physical Characteristics

The physical properties of these derivatives, such as melting point and appearance, are fundamental for their identification and handling. The introduction of different aryl substituents significantly influences these characteristics.

| Compound/Derivative | Molecular Formula | M.W. ( g/mol ) | Melting Point (°C) | Appearance | Ref. |

| 1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | C₁₃H₁₃ClN₂O | 248.71 | 108-109 | White powder | [1] |

| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone | C₁₃H₁₄N₂O | 214.27 | 95-98 | White powder | [1] |

| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(p-tolyl)ethanone | C₁₄H₁₆N₂O | 228.29 | 83-85 | White powder | [1] |

| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)ethanone | C₁₄H₁₆N₂O₂ | 244.29 | 87-89 | White powder | [1] |

| 1-(2-naphthyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | C₁₇H₁₆N₂O | 264.33 | 100-102 | White powder | [1] |

| 1-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | C₁₃H₁₃BrN₂O | 293.16 | 110-111 | White powder | [1] |

| 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | C₁₃H₁₄N₂O | 214.27 | - | Solid | [6] |

| 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone | C₇H₁₀N₂O | 138.17 | - | - | [7] |

| 1-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone | C₁₃H₁₃ClN₄O | 276.72 | 250-253 | - | [3] |

Chemical and Spectroscopic Characteristics

Spectroscopic data provide detailed structural information, confirming the successful synthesis and purity of the derivatives.

¹H-NMR Spectroscopy

The proton NMR spectra of dimethyl-pyrazolyl ethanone derivatives show characteristic signals that are diagnostic of the core structure.

-

Pyrazole Methyl Protons (-CH₃) : Two distinct singlets are typically observed between δ 1.98-2.44 ppm, corresponding to the two methyl groups at positions 3 and 5 of the pyrazole ring.[1]

-

Pyrazole Methine Proton (=CH-) : A sharp singlet for the proton at position 4 of the pyrazole ring appears in the range of δ 5.67-6.29 ppm.[1][2]

-

Methylene Protons (-CH₂-) : The protons of the methylene bridge connecting the pyrazole ring and the ethanone group resonate as a singlet between δ 4.96-6.10 ppm.[1]

-

Aromatic Protons (Ar-H) : A complex multiplet corresponding to the protons of the aryl substituent is observed in the aromatic region, typically between δ 6.8-8.1 ppm.[1]

| Compound/Derivative | Pyrazole -CH₃ (ppm) | Pyrazole =CH- (ppm) | -CH₂- (ppm) | Ar-H (ppm) | Ref. |

| 1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | 2.17 (s), 2.25 (s) | 5.92 (s) | 5.42 (s) | 7.43-7.53 (m), 7.98-7.86 (m) | [1] |

| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone | 2.17 (s), 2.29 (s) | 5.92 (s) | 5.46 (s) | 7.39-7.70 (m), 7.89-8.04 (m) | [1] |

| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(p-tolyl)ethanone | 2.29 (s), 2.44 (s) | 6.21 (s) | 6.10 (s) | 7.24-7.39 (m), 7.98-7.87 (m) | [1] |

| 1-(2-naphthyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | 2.25 (s), 2.41 (s) | 6.29 (s) | 6.15 (s) | 7.42-8.05 (m), 8.67 (s) | [1] |

¹³C-NMR Spectroscopy

The ¹³C-NMR spectra provide further confirmation of the carbon skeleton.

-

Pyrazole Methyl Carbons (-CH₃) : Signals appear in the upfield region, typically around δ 10-14 ppm.[1]

-

Methylene Carbon (-CH₂-) : The signal for the methylene carbon is found around δ 53-56 ppm.[1]

-

Pyrazole Ring Carbons : The C4 carbon (=CH) resonates around δ 105-108 ppm, while the substituted C3 and C5 carbons appear further downfield (δ ~140-150 ppm).[1]

-

Ketone Carbonyl Carbon (C=O) : The carbonyl carbon gives a characteristic signal in the highly deshielded region of δ 187-193 ppm.[1]

-

Aromatic Carbons : Signals for the aryl ring carbons are observed between δ 114-140 ppm.[1]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy is used to identify key functional groups, while mass spectrometry confirms the molecular weight and formula.

| Compound/Derivative | IR (KBr, cm⁻¹) Highlights | HRMS (ESI) [M+H]⁺ (Calculated) | HRMS (ESI) [M+H]⁺ (Found) | Ref. |

| 1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | - | 249.0750 | 249.0000 | [1] |

| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone | - | 215.1140 | 215.0000 | [1] |

| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(p-tolyl)ethanone | - | 229.1296 | 228.0000 | [1] |

| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)ethanone | - | 245.1245 | 245.1000 | [1] |

| 1-(2-naphthyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | - | 265.1296 | 265.2000 | [1] |

| 1-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone | 1685 (C=O), 1500 (C=N), 810 (C-Cl) | - | - | [3] |

| Diclofenac-3,5-dimethyl pyrazole derivative (3a) | 3440 (NH), 1680 (C=O), 1522 (C=N) | - | - | [2] |

X-ray Crystallography

For unambiguous structural determination, single-crystal X-ray crystallography is the definitive method. While data for dimethyl-pyrazolyl ethanone derivatives are not abundant in the initial search, studies on closely related pyrazole-pyrazoline hybrids demonstrate its application.[8] The analysis provides precise data on bond lengths, bond angles, and crystal packing, which are invaluable for understanding intermolecular interactions and guiding drug design.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Pyrazole derivative 4 | Triclinic | P1 | 9.348(2) | 9.793(2) | 16.366(4) | 87.493(6) | 87.318(6) | 84.676(6) | [8] |

| Pyrazole-pyrazoline derivative 5a | Monoclinic | P2₁/n | 21.5455(17) | 7.3813(7) | 22.7766(19) | 90 | 101.092(8) | 90 | [8] |

Logical Relationships in Derivative Synthesis

The synthesis of a library of derivatives often follows a logical progression where a central intermediate is first prepared and then diversified by reacting it with various building blocks.

Caption: Logical relationship in the synthesis of a derivative library.

References

- 1. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. jocpr.com [jocpr.com]

- 4. benchchem.com [benchchem.com]

- 5. tsijournals.com [tsijournals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone | C7H10N2O | CID 82593923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of pyrazole derivatives, with a specific focus on 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS No. 21686-05-5). Due to the limited availability of public domain spectral data for this specific compound, this paper presents a detailed analysis of the closely related analogue, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, as an illustrative example. This guide includes a summary of its key spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) presented in tabular format for clarity. Furthermore, it outlines detailed, generalized experimental protocols for the acquisition of such data using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A logical workflow for the spectroscopic analysis of a novel pyrazole compound is also presented using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and development of pyrazole-based compounds.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug development due to their wide range of biological activities. The structural characterization of these molecules is fundamental to understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of newly synthesized compounds.

This guide focuses on the spectroscopic analysis of this compound. However, a comprehensive search of scientific databases and literature has revealed a lack of publicly available experimental spectroscopic data for this specific molecule. Therefore, to fulfill the objective of this guide, we will present and analyze the spectroscopic data of a structurally similar compound, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS No. 1210-43-1) . The methodologies and interpretation principles discussed herein are directly applicable to the target molecule.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the analogue compound, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

Table 1: ¹³C NMR Spectral Data of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

| Chemical Shift (δ) ppm | Assignment (Tentative) |

| Data not publicly available | C=O (ketone) |

| Data not publicly available | C3/C5-pyrazole |

| Data not publicly available | C4-pyrazole |

| Data not publicly available | C-phenyl (quaternary) |

| Data not publicly available | CH-phenyl |

| Data not publicly available | CH₃ (acetyl) |

| Data not publicly available | CH₃ (pyrazole) |

Table 2: Mass Spectrometry Data for 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone[1]

| m/z | Relative Intensity | Assignment |

| 214 | High | [M]⁺ (Molecular Ion) |

| 199 | High | [M-CH₃]⁺ |

| 121 | Moderate | [C₈H₇N₂]⁺ |

Source: NIST Mass Spectrometry Data Center, as cited in PubChem.[1]

Note: ¹H NMR data for 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is not available in the cited public sources.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired spectral window.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation (Electrospray Ionization - ESI):

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Positive or negative ion mode, depending on the analyte's properties. For pyrazoles, positive ion mode is common.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal for the molecular ion.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel pyrazole compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.

Conclusion

References

Introduction: The Prominence of Pyrazole Scaffolds and the Power of Computational Chemistry

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Pyrazole Ring Systems

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][3][4][5][6] The therapeutic potential of pyrazoles is highlighted by their presence in well-known drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1] Given their significance, the design and synthesis of novel pyrazole derivatives are of immense interest to the pharmaceutical industry.[2]

In recent years, theoretical and computational chemistry have emerged as indispensable tools for accelerating drug discovery. These methods provide profound insights into the molecular properties, structure-activity relationships, and dynamic interactions of pyrazole systems at an atomic level. By simulating complex biological processes, researchers can predict the efficacy of novel compounds, optimize their structures for enhanced activity, and understand their mechanisms of action before undertaking costly and time-consuming laboratory synthesis. This guide provides a technical overview of the core computational methodologies applied to the study of pyrazole rings, offering a roadmap for professionals in drug development.

Core Computational Methodologies in Pyrazole Research

The computational investigation of pyrazole systems typically integrates a multi-tiered approach, from quantum mechanics to molecular and systems-level modeling.

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to elucidate the fundamental electronic properties of pyrazole molecules.[1][7][8] These calculations are crucial for understanding molecular stability, reactivity, and spectroscopic characteristics. Key parameters derived from these studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help in predicting the molecule's reactivity and kinetic stability.[8] The distribution of electron density, visualized through the Molecular Electrostatic Potential (MEP), can identify regions susceptible to electrophilic or nucleophilic attack, guiding the design of new derivatives.[9]

Table 1: Quantum Chemical Calculation Data for Pyrazole Derivatives

| Compound Class | Method | Key Parameter | Value (eV) | Reference |

|---|---|---|---|---|

| Dehydroacetic acid derivatives | DFT | HOMO-LUMO Gap | 4.552 | [8] |

| Doxylamine succinate | DFT | Solvation Free Energy (Water) | -10.67 | [9] |

| Doxylamine succinate | DFT | Solvation Free Energy (Methanol) | -10.95 |[9] |

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that establishes a mathematical relationship between the structural properties of a series of compounds and their biological activity.[10][11] For pyrazole derivatives, 2D and 3D-QSAR studies have been successfully employed to design compounds with enhanced hypoglycemic, anticancer, and anti-inflammatory activities.[10][12] These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates.[10][12][13] Statistical robustness is key, with models often validated by high correlation coefficients (R²) and cross-validated correlation coefficients (Q²).[11]

Table 2: QSAR Model Statistics for Pyrazole Derivatives

| Biological Activity | Model Type | R² | Q² | Key Findings |

|---|---|---|---|---|

| Hypoglycemic | Random Forest | 0.90 | 0.85 | Identified critical structural features enhancing hypoglycemic activity.[11] |

| Hypoglycemic | Multiple Linear Regression | 0.82 | 0.80 | Pinpointed key molecular descriptors for blood sugar-lowering properties.[11] |

| Anticancer (CRC Cell Lines) | Support Vector Machine | 0.609 - 0.827 | N/A | Developed robust models for predicting anticancer compounds for CRC treatment.[10] |

| JAK1 Inhibition | 3D-QSAR (CoMFA/CoMSIA) | N/A | N/A | Ascertained a good correlation between structure and antibacterial activity.[10][14] |

| HPPD Inhibition | Neural Network (NN) | 0.978 | N/A | Showed strong correlation between activity and selected electronic descriptors.[15] |

| HPPD Inhibition | Multiple Linear Regression (MLR) | 0.878 | N/A | Established a predictive model for new HPPD receptor inhibitors.[15] |

| PLK1 Inhibition | 3D-QSAR (CoMFA) | 0.905 | 0.628 | Guided the design of new, potent PLK1 inhibitors.[13] |

| PLK1 Inhibition | 3D-QSAR (CoMSIA) | 0.893 | 0.584 | Provided insights for developing selective PLK1 inhibitors.[13] |

Molecular Docking

Molecular docking is a pivotal in silico technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[16][17] For pyrazole research, docking studies have provided invaluable insights into how these compounds bind to the active sites of various enzymes and receptors, such as protein kinases, cyclooxygenase-2 (COX-2), and DNA gyrase.[16][17][18] The results, typically reported as binding energy (in kcal/mol), help to rationalize the observed biological activity and identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.[14][16]

Table 3: Molecular Docking Results of Pyrazole Derivatives with Protein Targets

| Pyrazole Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrazole-carboxamide (6a) | hCA I | N/A | Interacts with key residues in the active site.[19] |

| Pyrazole-carboxamide (6b) | hCA II | N/A | Shows better interactions than the reference inhibitor.[19] |

| Ferrocenyl-substituted pyrazole | Bacterial DNA gyrase (6QX2) | -9.6 | Alanine (588).[17] |

| Compound 2b | CDK2 (2VTO) | -10.35 | Forms hydrogen bonds within the binding pocket.[16] |

| Compound 1d | Aurora A (2W1G) | -8.57 | N/A.[16] |

| Compound 1b | VEGFR-2 (2QU5) | -10.09 | N/A.[16] |

| Compound 4d | Anticancer Target (1M17) | -8.31 | Thr A:766, Thr A:830, Phe A:681.[4] |

| Pyrazole-benzimidazolone (12) | HPPD | N/A | GLN 307, ASN 423, PHE 392.[15] |

| Compound 17 | PLK1 | N/A | CYS133 (forms 2 H-bonds).[13] |

| Compound A2 | Hsp90α (1UYK) | N/A | Forms key interactions within the binding site.[20] |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the protein-ligand complex over time in a simulated physiological environment.[21][22] By analyzing trajectories from MD simulations, researchers can assess the stability of key interactions predicted by docking.[23] Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the complex and the flexibility of individual residues, respectively.[20][21] These simulations are critical for validating docking results and understanding the dynamic nature of molecular recognition.[9][21]

Methodologies and Protocols

Protocol 1: General Workflow for QSAR Analysis

-

Data Collection: Compile a dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) from databases like ChEMBL or published literature.[10][11]

-

Structure Preparation: Draw the 2D structures of all compounds and optimize their 3D geometries using a suitable force field or quantum chemical method.

-

Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) using software like RDKit.[11]

-

Model Building: Divide the dataset into training and test sets. Use statistical methods like Multiple Linear Regression (MLR), Support Vector Machine (SVM), or machine learning algorithms like Random Forest to build the QSAR model.[10][11][15]

-

Model Validation: Validate the predictive power of the model using internal (cross-validation, Q²) and external validation (predicting the activity of the test set, R²).[11][15]

-

Interpretation and Design: Analyze the model to identify the most significant descriptors influencing activity. Use this information to design new pyrazole derivatives with potentially improved potency.[12][13]

Protocol 2: General Workflow for Molecular Docking

-

Target and Ligand Preparation:

-

Protein: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand: Generate the 3D structure of the pyrazole derivative and optimize its geometry. Assign appropriate atom types and charges.

-

-

Active Site Definition: Identify the binding site on the protein, either from the co-crystallized ligand in the PDB file or using pocket detection algorithms. Define a grid box that encompasses this site.

-

Docking Simulation: Use docking software (e.g., AutoDock) to systematically search for the optimal binding pose of the ligand within the defined active site.[16] The program will score and rank the different poses based on a scoring function that estimates the binding free energy.

-

Analysis of Results: Visualize the top-ranked poses to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.[19] The binding energy value is used to estimate the affinity of the compound for the target.[14]

Protocol 3: General Workflow for Molecular Dynamics Simulation

-

System Setup: Start with the best-docked pose of the pyrazole-protein complex obtained from molecular docking.

-

Solvation: Place the complex in a periodic box of explicit solvent (e.g., water molecules) and add counter-ions to neutralize the system's charge.

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure it reaches a stable state.

-

-

Production Run: Run the main simulation for a significant duration (e.g., 50-100 ns or more) to generate a trajectory of the system's atomic movements.[19][21][23]

-

Trajectory Analysis: Analyze the trajectory to calculate properties like RMSD (to check for convergence and stability of the complex), RMSF (to identify flexible regions of the protein), and the persistence of key intermolecular interactions over time.[20]

Visualizations: Pathways, Workflows, and Relationships

Caption: Inhibition of the IL-4/JAK1/STAT6 signaling pathway by a pyrazole-based JAK1 inhibitor.[14]

Caption: A typical integrated workflow for the computational design of novel pyrazole inhibitors.

Caption: Logical relationships and data flow between key computational chemistry techniques.

Conclusion

The theoretical and computational study of pyrazole ring systems represents a powerful and efficient paradigm in modern drug discovery. The integration of quantum chemical calculations, QSAR, molecular docking, and molecular dynamics simulations provides a holistic understanding of these versatile scaffolds, from their intrinsic electronic properties to their dynamic behavior within complex biological systems. For researchers and professionals in the pharmaceutical sciences, mastering these computational tools is no longer just an advantage but a necessity. They enable the rational design of more potent and selective therapeutic agents, significantly reducing the time and cost associated with bringing novel pyrazole-based drugs from the drawing board to the clinic.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Human verification [recaptcha.cloud]

- 12. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone experimental protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, a valuable pyrazole derivative for potential applications in medicinal chemistry and drug development. The described methodology is based on the Friedel-Crafts acylation of 1,5-dimethyl-1H-pyrazole. This application note includes a step-by-step procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use in a laboratory setting.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals. They are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules. The introduction of an acetyl group at the C-4 position of the pyrazole ring provides a functional handle for further chemical modifications. The following protocol details a reliable method for the synthesis of this compound via Friedel-Crafts acylation.[1]

Experimental Protocol

The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,5-dimethyl-1H-pyrazole using acetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃).[1][2] Dichloromethane (DCM) is used as the solvent for this reaction.

Materials:

-

1,5-dimethyl-1H-pyrazole

-

Acetyl chloride (CH₃COCl)

-

Anhydrous ferric chloride (FeCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel